GC376 sodium

Descripción general

Descripción

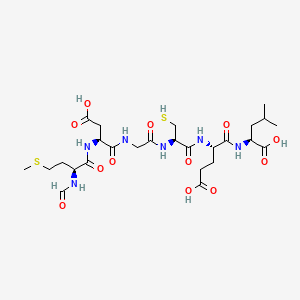

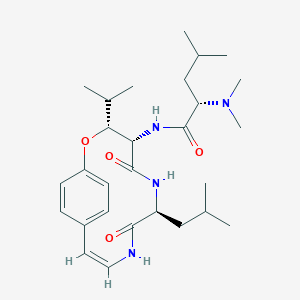

GC376 is a broad-spectrum antiviral medication under development by the biopharmaceutical company Anivive Lifesciences for therapeutic uses in humans and animals . It is a protease inhibitor that blocks the 3C-like protease, a protease common to many positive-sense single-stranded RNA viruses, thereby preventing the viral polyprotein from maturing into its functional parts . GC376 is the bisulfite adduct of an aldehyde GC373 and behaves as a prodrug for that compound .

Aplicaciones Científicas De Investigación

GC376 has a wide range of scientific research applications, including:

Mecanismo De Acción

GC376 exerts its effects by inhibiting the 3C-like protease, an enzyme essential for the replication of many positive-sense single-stranded RNA viruses . The compound forms a covalent bond with the cysteine-144 residue at the protease’s active site, giving a monothioacetal and blocking the enzyme’s normal function . This inhibition prevents the viral polyprotein from maturing into its functional parts, thereby halting viral replication .

Direcciones Futuras

Análisis Bioquímico

Biochemical Properties

GC376 is a protease inhibitor. It blocks the 3CLpro, a protease common to many (+)ssRNA viruses, thereby preventing the viral polyprotein from maturing into its functional parts . Chemically, GC376 is the bisulfite adduct of an aldehyde GC373 and it behaves as a prodrug for that compound . This aldehyde forms a covalent bond with the cysteine-144 residue at the protease’s active site, giving a monothioacetal and blocking the enzyme’s normal function .

Cellular Effects

GC376 has shown to be effective in inhibiting SARS-CoV-2 and three seasonal CoVs (NL63, 229E, and OC43) in cell culture models . It also shows activity against many human and animal viruses including coronavirus and norovirus .

Molecular Mechanism

The molecular mechanism of GC376 involves inhibiting the 3CLpro, a protease common to many (+)ssRNA viruses . This prevents the viral polyprotein from maturing into its functional parts. GC376 is the bisulfite adduct of an aldehyde GC373 and it behaves as a prodrug for that compound . This aldehyde forms a covalent bond with the cysteine-144 residue at the protease’s active site, blocking the enzyme’s normal function .

Subcellular Localization

At high concentrations of GC376, the subcellular localization of the WT construct phenocopies the C145A catalytic mutant with cytoplasmic membrane targeting due to the N-terminal myristoyl anchor .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of GC376 involves the preparation of its precursor, GC373, followed by the addition of sodium bisulfite to form the bisulfite adduct . The synthetic route typically includes the following steps:

Preparation of GC373: This involves the reaction of specific amino acid derivatives under controlled conditions to form the aldehyde GC373.

Formation of GC376: GC373 is then reacted with sodium bisulfite in an aqueous solution to form the bisulfite adduct, GC376.

Industrial Production Methods

Industrial production of GC376 follows similar synthetic routes but on a larger scale. The process involves:

Bulk Synthesis of Precursors: Large-scale synthesis of the amino acid derivatives required for GC373.

Controlled Reaction Conditions: Maintaining precise reaction conditions to ensure high yield and purity of GC373.

Conversion to GC376: Efficient conversion of GC373 to GC376 using sodium bisulfite under optimized conditions.

Análisis De Reacciones Químicas

Types of Reactions

GC376 primarily undergoes the following types of reactions:

Addition Reactions: The formation of GC376 from GC373 involves an addition reaction with sodium bisulfite.

Hydrolysis: Under certain conditions, GC376 can hydrolyze back to GC373.

Common Reagents and Conditions

Sodium Bisulfite: Used in the formation of GC376 from GC373.

Aqueous Solutions: The reactions typically occur in aqueous solutions to facilitate the addition and hydrolysis reactions.

Major Products Formed

Comparación Con Compuestos Similares

Similar Compounds

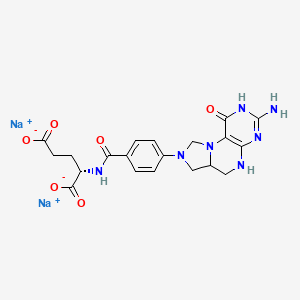

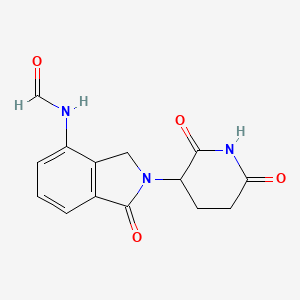

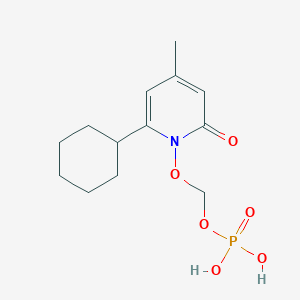

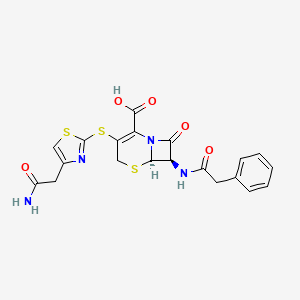

Carmofur: Another protease inhibitor with antiviral properties.

Ebselen: Known for its antiviral activity against coronaviruses.

Rupintrivir: A protease inhibitor used in antiviral research.

Theaflavin Digallate: Exhibits antiviral activity against various viruses.

Paxlovid: A combination of protease inhibitors used for treating COVID-19.

Uniqueness of GC376

GC376 is unique due to its broad-spectrum antiviral activity and its ability to inhibit the 3C-like protease across multiple virus families . Its effectiveness against coronaviruses, including SARS-CoV-2, makes it a promising candidate for antiviral drug development .

Propiedades

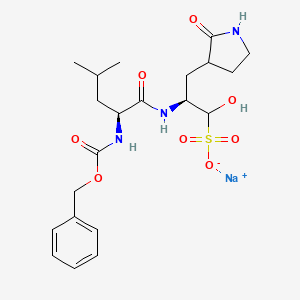

IUPAC Name |

sodium;(2S)-1-hydroxy-2-[[(2S)-4-methyl-2-(phenylmethoxycarbonylamino)pentanoyl]amino]-3-(2-oxopyrrolidin-3-yl)propane-1-sulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H31N3O8S.Na/c1-13(2)10-16(24-21(28)32-12-14-6-4-3-5-7-14)19(26)23-17(20(27)33(29,30)31)11-15-8-9-22-18(15)25;/h3-7,13,15-17,20,27H,8-12H2,1-2H3,(H,22,25)(H,23,26)(H,24,28)(H,29,30,31);/q;+1/p-1/t15?,16-,17-,20?;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSPJDKCMFIPBAW-JPBGFCRCSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CC1CCNC1=O)C(O)S(=O)(=O)[O-])NC(=O)OCC2=CC=CC=C2.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CC1CCNC1=O)C(O)S(=O)(=O)[O-])NC(=O)OCC2=CC=CC=C2.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H30N3NaO8S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001028041 | |

| Record name | Sodium (2S)-1-hydroxy-2-[[(2S)-4-methyl-2-(phenylmethoxycarbonylamino)pentanoyl]amino]-3-(2-oxopyrrolidin-3-yl)propane-1-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001028041 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

507.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1416992-39-6 | |

| Record name | GC-376 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1416992396 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sodium (2S)-1-hydroxy-2-[[(2S)-4-methyl-2-(phenylmethoxycarbonylamino)pentanoyl]amino]-3-(2-oxopyrrolidin-3-yl)propane-1-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001028041 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | GC-376 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H1NMJ5XDG5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q & A

Q1: What is the primary target of GC376?

A1: GC376 targets the main protease (Mpro), also known as 3C-like protease (3CLpro), of coronaviruses (CoVs) and other viruses in the picornavirus-like supercluster. [][2][3][4][5][6][7][8][9][10][11][12][13][14][15][16][17][18][19][20][21][22][23][24][25][26][27][28]

Q2: How does GC376 interact with its target?

A2: GC376 acts as a transition-state analog inhibitor, forming a reversible covalent bond with the catalytic cysteine residue (Cys145) within the active site of Mpro. [][6][7][18][21][28] This interaction blocks the protease's activity.

Q3: What are the downstream effects of GC376 inhibiting Mpro?

A3: Mpro is essential for processing viral polyproteins into functional proteins, which are necessary for viral replication and transcription. [][4][6][18] By inhibiting Mpro, GC376 effectively disrupts these crucial processes, ultimately inhibiting viral replication. [][2][5][8][11][18][28]

Q4: Does GC376 target any other proteins besides Mpro?

A4: Research suggests that GC376 can also inhibit the host protease cathepsin L, which plays a role in viral entry. This dual inhibition mechanism might contribute to its overall antiviral potency. [][21][28]

Q5: Is there any spectroscopic data available for GC376?

A6: The provided research articles primarily focus on the crystallographic structures of GC376 bound to Mpro. While spectroscopic data is not extensively discussed, techniques like fluorescence spectroscopy and circular dichroism were used to characterize structural changes in Mpro upon binding to GC376. []

Q6: How does modifying the structure of GC376 affect its activity and potency?

A7: Studies have investigated the impact of structural modifications on GC376's activity. For example, replacing the aldehyde warhead with an α-ketoamide resulted in decreased cellular activity. [] Additionally, modifying the P2 and P3 substitutions influenced binding affinity and antiviral activity. [][28]

Q7: Does the flexibility of GC376 contribute to its broad-spectrum activity?

A8: Research suggests that the flexibility of GC376, particularly in its ability to "wiggle and jiggle" within the Mpro active site, allows it to overcome certain resistance mutations, such as E166V, and maintain its inhibitory activity. This adaptability may contribute to its broader-spectrum activity against different coronaviruses. []

Q8: What in vitro models have been used to evaluate GC376's efficacy?

A11: Various in vitro models, including cell-based assays using cell lines like Vero E6, A549+ACE2, and Fcwf-4, have been employed to evaluate GC376's efficacy against different CoVs. [][2][8][11][12][14][16][18][21][25][27][28] Additionally, enzyme-based assays with recombinant Mpro have been used to assess direct inhibition. [][4][6][18]

Q9: What animal models have been used to study GC376's effects?

A12: The K18-hACE2 transgenic mouse model, which develops a respiratory illness resembling severe COVID-19, has been used to study GC376's antiviral activity in vivo. [][9][10][27] Additionally, GC376 has shown efficacy in treating feline infectious peritonitis (FIP) in cats. [][7][11]

Q10: Is there information available about GC376's stability under various conditions?

A10: The provided research articles focus primarily on the antiviral efficacy and structural characterization of GC376. Information regarding its stability under various conditions is limited.

Q11: Have there been studies on formulating GC376 to improve its stability, solubility, or bioavailability?

A14: While the provided research does not delve into specific formulation strategies, one study mentioned modifying a related α-ketoamide compound by replacing a hydrophobic group with a Boc group to potentially enhance its solubility and reduce plasma protein binding. [] This approach highlights the importance of considering formulation modifications to optimize GC376's pharmacokinetic properties.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(23Z,25Z,27Z,29Z,31Z,33Z,35Z)-22-[(2R,3S,4S,5S,6R)-4-amino-3,5-dihydroxy-6-methyloxan-2-yl]oxy-38-[7-(4-aminophenyl)-5-hydroxy-4-methyl-7-oxoheptan-2-yl]-4,10,12,14,18,20-hexahydroxy-37-methyl-2,8,16-trioxo-1-oxacyclooctatriaconta-23,25,27,29,31,33,35-heptaene-19-carboxylic acid](/img/structure/B607546.png)

![6-(2,4-Dichlorophenyl)-8-ethyl-2-[[3-fluoro-4-(1-piperazinyl)phenyl]amino]pyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B607551.png)